molecular formula C13H10ClN3O3 B5623388 N-(5-chloro-2-pyridinyl)-2-methyl-3-nitrobenzamide

N-(5-chloro-2-pyridinyl)-2-methyl-3-nitrobenzamide

Cat. No. B5623388
M. Wt: 291.69 g/mol
InChI Key: ARQRLKZEVQZLFM-UHFFFAOYSA-N
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Description

This compound, due to its structural complexity, is involved in a variety of chemical reactions and has notable chemical and physical properties. The literature provides insights into synthesis methods, molecular structure analysis, chemical reactions, and properties analysis, enhancing our understanding of its potential applications in various fields, excluding its use as a drug and associated side effects.

Synthesis Analysis

Mechanism of Action

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide, also known as “CBMicro_022553” or “N-(5-chloro-2-pyridinyl)-2-methyl-3-nitrobenzamide”, is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting .

Mode of Action

This compound acts as a direct, selective, reversible, and competitive inhibitor of human Factor Xa . By inhibiting Factor Xa, it prevents the formation of the prothrombinase complex with Factor Va on platelet surfaces. This complex is responsible for turning prothrombin into thrombin, a key step in the coagulation cascade .

Biochemical Pathways

The inhibition of Factor Xa disrupts the coagulation cascade, reducing thrombin generation and, consequently, thrombus formation . This impacts the biochemical pathway of blood clotting, leading to a decrease in the risk of venous thromboembolism .

Pharmacokinetics

Similar compounds, such as betrixaban, have been shown to have a long half-life and low peak-to-trough ratio, leading to a consistent anticoagulant effect over 24 hours .

Result of Action

The result of the compound’s action is a reduction in thrombin generation and thrombus formation . This leads to a decrease in the risk of venous thromboembolism, including conditions such as deep vein thrombosis and pulmonary embolism .

Action Environment

Factors such as the patient’s health status, co-administration with other drugs, and genetic factors could potentially influence the compound’s action

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c1-8-10(3-2-4-11(8)17(19)20)13(18)16-12-6-5-9(14)7-15-12/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQRLKZEVQZLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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